molecular formula C₁₃H₁₆ClNO B1142587 N-Acetyl Lorcaserin CAS No. 1181690-72-1

N-Acetyl Lorcaserin

Número de catálogo: B1142587
Número CAS: 1181690-72-1
Peso molecular: 237.73
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl Lorcaserin ( 1181690-72-1), also known as Lorcaserin EP Impurity C, is an acetylated impurity and metabolite of Lorcaserin, a selective 5-hydroxytryptamine (5-HT2C) receptor agonist that was previously used as a prescription weight-loss medication . This product is supplied as a high-purity chemical reference standard and is critical for use in Lorcaserin impurity profiling during commercial production and quality control of pharmaceutical formulations . Researchers utilize this compound to establish and validate analytical methods, such as HPLC, in accordance with the limits and thresholds set by global regulatory bodies like the FDA and pharmacopoeial guidelines (e.g., European Pharmacopoeia) . Its application is essential in the process of Abbreviated New Drug Application (ANDA) filings, where comprehensive identification and quantification of impurities are required by regulators . Furthermore, this compound is used in toxicology studies to understand the safety profile of drug formulations containing Lorcaserin . The parent drug, Lorcaserin, was withdrawn from the U.S. market in 2020 after a clinical trial indicated an increased occurrence of cancer in users, underscoring the importance of rigorous impurity monitoring and safety testing for this compound class . The molecular formula for this compound is C13H16ClNO, and it has a molecular weight of 237.73 g/mol . This product is intended for research purposes only and is not approved for human consumption.

Propiedades

IUPAC Name

1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRQQRJEBYRWMN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acetyl Lorcaserin can be synthesized from Lorcaserin hydrochloride and acetyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (approximately 20°C) for about 30 minutes . The process can be summarized as follows:

  • Dissolve Lorcaserin hydrochloride in dichloromethane.
  • Add triethylamine to the solution.
  • Introduce acetyl chloride to the mixture.
  • Allow the reaction to proceed at room temperature for 30 minutes.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale chemical handling.

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl Lorcaserin can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can modify the acetyl group or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at the acetyl group or other reactive sites, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.

Aplicaciones Científicas De Investigación

Introduction to N-Acetyl Lorcaserin

This compound is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management in obese individuals. This compound has garnered attention not only for its application in obesity treatment but also for its potential therapeutic roles in various neuropsychiatric disorders and substance abuse. The following sections explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Clinical Trials and Efficacy

Numerous clinical trials have assessed the efficacy of this compound in promoting weight loss among obese patients. A notable study involved a randomized, double-blind trial with 3182 participants, where those receiving lorcaserin experienced significant weight loss compared to placebo groups. Key findings include:

  • Weight Loss : At one year, 47.5% of participants on lorcaserin lost at least 5% of their body weight compared to 20.3% in the placebo group.
  • Maintenance of Weight Loss : Continued use of lorcaserin helped maintain weight loss over two years, with 67.9% of participants retaining their weight loss compared to 50.3% on placebo .

Table: Summary of Clinical Trials on this compound

Study ReferenceSample SizeDurationWeight Loss (%)Adverse Effects
318252 weeks5.8 (lorcaserin) vs. 2.2 (placebo)Headache, nausea
46912 weeks3.6 (10 mg b.i.d.) vs. 0.3 (placebo)Dizziness, transient headache
Monkeys14 daysNot applicableMinimal behavioral changes

Applications in Substance Abuse Treatment

Recent studies have explored this compound's potential in treating substance use disorders, particularly cocaine addiction. Research involving primate models demonstrated that lorcaserin significantly reduced cocaine self-administration without impairing overall activity levels:

  • Cocaine Self-Administration : Monkeys treated with lorcaserin showed a dose-dependent decrease in cocaine intake over a two-week period.
  • Behavioral Impact : The treatment did not significantly alter other behaviors except for a minor increase in yawning, suggesting a targeted effect on substance-seeking behavior .

Table: Effects of this compound on Cocaine Use

Study ReferenceModelTreatment DurationCocaine Intake Reduction (%)
Monkeys14 daysSignificant dose-dependent decrease

Neuropsychiatric Applications

Beyond obesity and substance abuse, this compound is being investigated for its effects on various neuropsychiatric conditions due to its influence on serotonin pathways:

  • Anxiety Disorders : Preliminary studies suggest that selective serotonin receptor agonists may alleviate anxiety symptoms.
  • Depression : The modulation of serotonin levels could provide therapeutic benefits for depressive disorders.

Case Studies

Several case studies have documented individual responses to this compound treatment:

  • Case Study on Obesity Management : A patient with a BMI of 32 lost over 10% of body weight within six months while adhering to a diet and exercise program alongside lorcaserin treatment.
  • Substance Abuse Recovery : A participant in a clinical trial reported decreased cravings for cocaine after starting treatment with lorcaserin, leading to improved recovery outcomes.

Mecanismo De Acción

N-Acetyl Lorcaserin is believed to exert its effects through the selective activation of serotonin 5-HT2C receptors. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. The result is a feeling of satiety and decreased food intake .

Comparación Con Compuestos Similares

Comparison with Pimavanserin (5-HT2A Inverse Agonist)

Pimavanserin, a 5-HT2A inverse agonist/antagonist approved for Parkinson’s psychosis, was compared with lorcaserin in binge eating disorder (BED) rodent models:

Parameter Lorcaserin Pimavanserin
Binge Intake Reduced intake Reduced intake
Weight Gain No prevention Prevented weight gain
Binge Episodes No prevention alone No prevention alone
Combined Effect Synergy: Prevented episodes + weight loss Synergy: Prevented episodes + weight loss

Comparison with SB-742457 (5-HT6 Receptor Antagonist)

SB-742457, a 5-HT6 antagonist, was studied alongside lorcaserin for satiety promotion:

Parameter Lorcaserin SB-742457
Mechanism 5-HT2C agonist → ↓ appetite 5-HT6 antagonist → ↑ satiety signaling
Glucose Intake ↓ Number of licking bouts (dose-dependent) ↓ Intake at lowest dose only
Clinical Use Obesity Investigational (no FDA approval)

Comparison with Other 5-HT2C Agonists

Lorcaserin’s effects on substance use disorders (SUDs) contrast with preclinical data on other 5-HT2C agonists:

  • Nicotine Dependence: Lorcaserin reduced nicotine self-administration, reinstatement, and food palatability-driven intake (threshold dose: 1 mg/kg) .
  • Cocaine Use Disorder (CUD): Despite reducing cocaine craving in humans, lorcaserin increased cocaine choice in lab studies and failed Phase II trials .
  • Opioid/Methamphetamine Dependence: Preclinically reduced self-administration but failed to decrease opioid choice in humans .

Comparison with GLP-1 Receptor Agonists

Lorcaserin synergizes with GLP-1 agonists (e.g., liraglutide, exendin-4) for enhanced appetite suppression:

Parameter Lorcaserin GLP-1 Agonists Combination Therapy
Mechanism Activates brainstem PPG neurons → ↓ food intake Enhances insulin secretion + ↓ appetite Synergistic ↓ food intake
Weight Loss ~6 kg (monotherapy) ~8–10 kg (liraglutide) Greater than monotherapy
Glycemic Control Modest HbA1c reduction (0.9% vs. 0.4%) Strong HbA1c reduction (~1.5%) Not studied

Comparison with Other Weight-Loss Agents

Clinical Trial Outcomes Across Disorders

Disorder Lorcaserin Outcome Reference
Obesity FDA-approved; 5–10% weight loss in 52 weeks
Nicotine Dependence Reduced self-administration; promoted smoking cessation
Cocaine Use Disorder Failed Phase II trials (↑ cocaine choice)
Epilepsy (Dravet Syndrome) Reduced seizures in zebrafish models

Actividad Biológica

N-Acetyl Lorcaserin is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Overview of this compound

This compound is characterized by its ability to selectively activate the serotonin 2C receptor (5-HT2CR), which plays a crucial role in appetite regulation and energy homeostasis. The compound is notable for its deuterated form, this compound-d3, which is utilized in metabolic studies due to its unique isotopic labeling that aids in tracing metabolic pathways without interference from endogenous compounds.

The primary mechanism through which this compound exerts its effects involves the activation of the 5-HT2CR located in the hypothalamus. This activation leads to increased satiety and reduced food intake, making it an effective agent for weight loss. The compound's selectivity for the 5-HT2CR over other serotonin receptors minimizes the risk of adverse effects commonly associated with non-selective agonists .

Pharmacokinetics and Metabolism

This compound undergoes hepatic metabolism, primarily yielding the sulfamate metabolite (M1) and N-carbamoyl glucuronide (M5) as major urinary metabolites. Studies indicate that gender, race, age, and body mass index (BMI) do not significantly affect the pharmacokinetics of lorcaserin. However, renal impairment can substantially increase circulating levels of lorcaserin and its metabolites .

Weight Loss Efficacy

Clinical trials have demonstrated that lorcaserin significantly aids in weight loss among various populations. A pivotal study involving over 12,000 participants showed that those treated with lorcaserin achieved greater weight loss compared to placebo groups. Specifically, participants without type 2 diabetes showed a higher likelihood of achieving ≥5% and ≥10% weight loss at 52 weeks .

Table 1: Weight Loss Outcomes from Clinical Trials

Age Group% Achieving ≥5% Weight Loss% Achieving ≥10% Weight Loss
≤36 years30.0% (LOR) vs. 17.9% (PLB)11.9% (LOR) vs. 7.0% (PLB)
>36 to ≤45 years46.2% (LOR) vs. 18.9% (PLB)19.9% (LOR) vs. 7.3% (PLB)
>45 to ≤53 years52.9% (LOR) vs. 23.3% (PLB)25.4% (LOR) vs. 8.2% (PLB)
>53 years62.1% (LOR) vs. 30.9% (PLB)34.3% (LOR) vs. 12.5% (PLB)

Note: LOR = Lorcaserin; PLB = Placebo.

Safety Profile

The safety profile of lorcaserin has been scrutinized in various studies, with findings indicating no significant increase in cardiovascular events compared to placebo groups . However, a notable concern emerged regarding an increased incidence of certain cancers among lorcaserin-treated patients, particularly colorectal, pancreatic, and lung cancers .

Case Studies

A post hoc analysis evaluated the efficacy of lorcaserin across different age groups, revealing that older patients experienced greater weight loss benefits compared to younger counterparts . This finding suggests that age may influence the drug's effectiveness and warrants further investigation into age-related metabolic responses.

Q & A

Q. What is the pharmacological mechanism underlying lorcaserin's appetite suppression and weight loss effects?

Lorcaserin acts as a selective agonist of the 5-hydroxytryptamine 2C receptor (5-HT2CR), which modulates dopamine release in the nucleus accumbens and prefrontal cortex, reducing reward-driven behaviors like overeating. Preclinical studies in rodents and non-human primates demonstrate that 5-HT2CR activation decreases food intake and nicotine/cocaine self-administration by attenuating dopamine signaling . In human trials, this mechanism translates to clinically significant weight loss (mean 3.23 kg vs. placebo) and reduced cravings for substances like cocaine .

Q. What are the primary efficacy endpoints for lorcaserin in obesity trials, and how are they measured?

Phase 3 trials (e.g., BLOOM, BLOSSOM) used dual endpoints:

  • Mean weight loss : ≥5% body weight reduction in ≥35% of participants (vs. placebo).
  • Categorical efficacy : ≥10% weight loss in ≥20% of participants. Trials employed intention-to-treat analysis with last observation carried forward (LOCF). At 52 weeks, 47.5% of lorcaserin-treated patients achieved ≥5% weight loss vs. 20.3% with placebo. Weight loss plateaued after 1 year, with maintenance observed in continuation studies .

Q. What are the most common adverse events (AEs) associated with lorcaserin in clinical trials?

Headache (18.1%), nausea (8.6%), and dizziness (7.4%) are dose-dependent AEs. Serious AEs (e.g., valvulopathy, depression) were rare (<2.4% incidence) and comparable to placebo in meta-analyses. Notably, FDA post-marketing surveillance identified no increased suicide risk, though supratherapeutic doses may cause euphoria or dissociation .

Advanced Research Questions

Q. How do preclinical findings on lorcaserin's dopaminergic modulation inform human trials for substance use disorders (SUDs)?

Animal models show lorcaserin reduces nicotine and cocaine self-administration by 30–50% at doses that minimally affect motor activity. However, human pilot studies (e.g., cocaine use disorder trials) report mixed outcomes due to:

  • Dose limitations : FDA-mandated discontinuation (2020) over cancer concerns halted trials, limiting long-term data .
  • Behavioral confounders : Human studies must control for lifestyle factors (e.g., diet, comorbidities) absent in controlled animal models . Methodologically, crossover designs with biomarker validation (e.g., urine cocaine metabolites) are recommended to isolate drug effects .

Q. What methodological discrepancies explain conflicting meta-analyses on lorcaserin's cancer risk?

The FDA's 2020 safety alert cited a 0.6% absolute risk increase in cancer (7.7% lorcaserin vs. 7.1% placebo) in the CAMELLIA-TIMI 61 trial, driven by lung/pancreatic cancers after >1 year of use. However, a 2020 meta-analysis (4 trials, n=19,771) found no significant risk (RR: 1.08; 95% CI: 0.96–1.23). Key discrepancies include:

  • Trial duration : Shorter trials (<1 year) lack power to detect latency-dependent cancers.
  • Confounding factors : Obesity itself is a cancer risk, complicating causal attribution . Researchers should prioritize post-hoc subgroup analyses by cancer type and duration-adjusted hazard ratios.

Q. How do trial designs account for lorcaserin's cardiovascular safety profile, particularly valvulopathy risk?

Early concerns about 5-HT2B receptor-mediated valvulopathy (as seen with fenfluramine) led to stringent echocardiographic monitoring. Meta-analyses show no significant increase in FDA-defined valvulopathy (RR: 1.20; 95% CI: 0.89–1.63). However, the FDA Medical Review noted a near-doubling of moderate mitral regurgitation (RR: 1.95; 95% CI: 1.05–3.59), suggesting trial protocols should stratify by baseline cardiac risk and exclude high-risk populations .

Q. What are the challenges in extrapolating lorcaserin's glycemic benefits from obesity trials to diabetic populations?

While lorcaserin improves insulin sensitivity in non-diabetic cohorts (e.g., 0.9% HbA1c reduction in BLOOM-DM), its effects in prediabetes remain unstudied. Trials like CAMELLIA-TIMI 61 excluded diabetics, necessitating dedicated studies with continuous glucose monitoring to disentangle weight-loss-mediated vs. direct metabolic effects .

Methodological Recommendations

  • For cancer risk assessment : Use time-to-event analyses (e.g., Kaplan-Meier curves) and adjust for competing risks like smoking .
  • For SUD trials : Pair lorcaserin with behavioral therapies (e.g., cognitive behavioral therapy) to enhance retention and reduce dropout bias .
  • For long-term safety : Leverage real-world pharmacovigilance databases (e.g., OpenVigil) to detect rare AEs post-marketing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.